(6-Methylpyridin-3-yl)methanol CAS number and properties
(6-Methylpyridin-3-yl)methanol CAS number and properties
An In-depth Technical Guide to (6-Methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methylpyridin-3-yl)methanol is a pivotal pyridine-based building block in medicinal chemistry and organic synthesis. Its structure, featuring a 6-methylpyridine core with a hydroxymethyl substituent at the 3-position, renders it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in drug discovery and development.
Chemical and Physical Properties
(6-Methylpyridin-3-yl)methanol, with the CAS number 34107-46-5, is a compound of significant interest due to its utility as a synthetic intermediate.[1][2] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of (6-Methylpyridin-3-yl)methanol
| Property | Value | Reference |
| CAS Number | 34107-46-5 | [1][2] |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| IUPAC Name | (6-methylpyridin-3-yl)methanol | [1] |
| Melting Point | 43-47°C | [2] |
| Boiling Point | 238.2°C at 760 mmHg | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| InChI Key | DJCJOWDAAZEMCI-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
(6-Methylpyridin-3-yl)methanol is primarily synthesized through the reduction of corresponding carbonyl compounds, such as esters or aldehydes. Its hydroxymethyl group is a key site for further functionalization, allowing for a wide range of chemical transformations.
Synthesis via Reduction of Methyl 6-methylnicotinate
A common and effective method for the preparation of (6-methylpyridin-3-yl)methanol is the reduction of the ester, Methyl 6-methylnicotinate, using sodium borohydride.[3]
Experimental Protocol: Reduction using Sodium Borohydride [3]
-
Materials:
-
Methyl 6-methylnicotinate
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Tetrahydrofuran (THF)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve Methyl 6-methylnicotinate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.
-
Cool the stirred solution to a suitable temperature (e.g., 0-5 °C).
-
Add finely powdered sodium borohydride (an excess, e.g., 4.0 equivalents) portion-wise to the solution, maintaining the temperature.
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully add water to quench the excess NaBH₄.
-
Remove the organic solvents (THF and methanol) under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude (6-Methylpyridin-3-yl)methanol.
-
The crude product can be further purified by flash chromatography on silica gel.
-
Logical Workflow for the Synthesis of (6-Methylpyridin-3-yl)methanol
Caption: Synthesis workflow of (6-Methylpyridin-3-yl)methanol.
Reactivity and Further Functionalization
The primary reactive site of (6-methylpyridin-3-yl)methanol is the hydroxymethyl group. This group can be readily functionalized, making the compound a versatile precursor for a variety of derivatives.[1]
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 6-methylnicotinaldehyde, using standard oxidizing agents. This aldehyde is a valuable intermediate for forming C-N bonds via reductive amination.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters.
-
Etherification: Conversion to ethers can be achieved under appropriate conditions, for example, using the Williamson ether synthesis.
Applications in Drug Development
(6-Methylpyridin-3-yl)methanol serves as a crucial building block in the synthesis of pharmaceutically active compounds, particularly those targeting the central nervous system (CNS).[1] Its primary application lies in its role as a precursor for novel ligands of nicotinic acetylcholine receptors (nAChRs).[1] The pyridine ring is a known pharmacophore in many biologically active molecules, and modifications to the structure of (6-methylpyridin-3-yl)methanol can be used to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity.
Signaling Pathway Context: Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. They are implicated in a wide range of physiological processes and are therapeutic targets for various neurological disorders. Molecules derived from (6-methylpyridin-3-yl)methanol can be designed to act as agonists, partial agonists, or antagonists at different nAChR subtypes.
Caption: Role of derivatives in nAChR signaling.
Safety and Handling
(6-Methylpyridin-3-yl)methanol is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(6-Methylpyridin-3-yl)methanol is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the development of CNS-active compounds. Its straightforward synthesis and the reactivity of its hydroxymethyl group allow for the creation of diverse molecular libraries for structure-activity relationship studies. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
